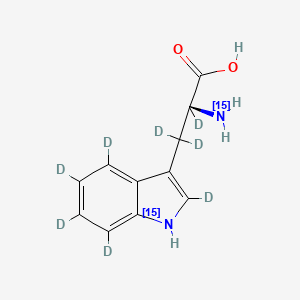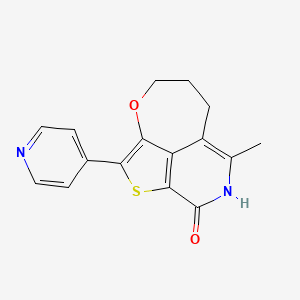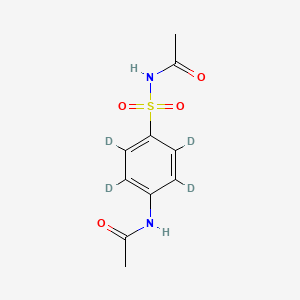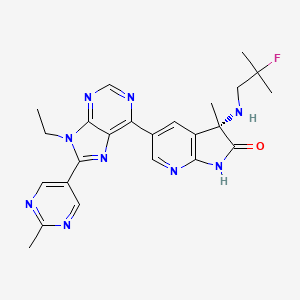
PI3Kdelta-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3Kdelta-IN-9 is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), with an IC50 value of 3.8 nM . This compound is primarily used in research settings to study the PI3K/Akt/mTOR signaling pathway, which is crucial in various cellular processes such as growth, proliferation, and survival . This compound is particularly significant in cancer research due to its role in modulating immune responses and tumor growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3Kdelta-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, along with stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
PI3Kdelta-IN-9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
PI3Kdelta-IN-9 has a wide range of scientific research applications, including:
Mécanisme D'action
PI3Kdelta-IN-9 exerts its effects by selectively inhibiting the activity of PI3Kδ, a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3) . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cellular growth, proliferation, and survival . This compound specifically targets the p110δ catalytic subunit of PI3Kδ, which is predominantly expressed in hematopoietic cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Idelalisib: Another selective PI3Kδ inhibitor used in the treatment of certain hematological malignancies.
AZD8835: A dual PI3Kα/δ inhibitor with applications in cancer research.
Uniqueness
PI3Kdelta-IN-9 is unique due to its high selectivity for PI3Kδ and its potent inhibitory activity with an IC50 value of 3.8 nM . This makes it a valuable tool for studying the specific role of PI3Kδ in various cellular processes and disease states .
Propriétés
Formule moléculaire |
C24H26FN9O |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
(3S)-5-[9-ethyl-8-(2-methylpyrimidin-5-yl)purin-6-yl]-3-[(2-fluoro-2-methylpropyl)amino]-3-methyl-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C24H26FN9O/c1-6-34-20(15-9-26-13(2)27-10-15)32-18-17(29-12-30-21(18)34)14-7-16-19(28-8-14)33-22(35)24(16,5)31-11-23(3,4)25/h7-10,12,31H,6,11H2,1-5H3,(H,28,33,35)/t24-/m0/s1 |
Clé InChI |
YYXYTTPRFNUTKT-DEOSSOPVSA-N |
SMILES isomérique |
CCN1C(=NC2=C(N=CN=C21)C3=CC4=C(NC(=O)[C@@]4(C)NCC(C)(C)F)N=C3)C5=CN=C(N=C5)C |
SMILES canonique |
CCN1C(=NC2=C(N=CN=C21)C3=CC4=C(NC(=O)C4(C)NCC(C)(C)F)N=C3)C5=CN=C(N=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
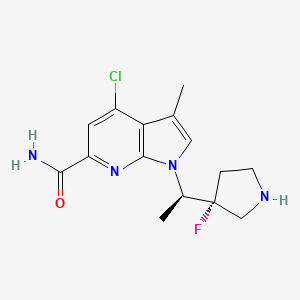
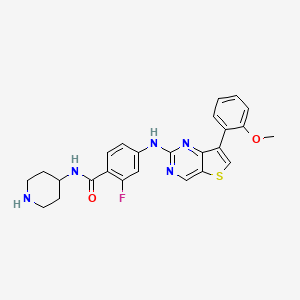
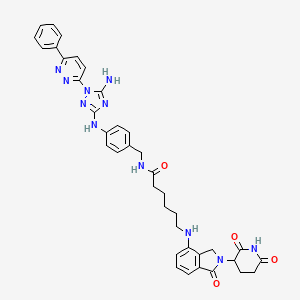
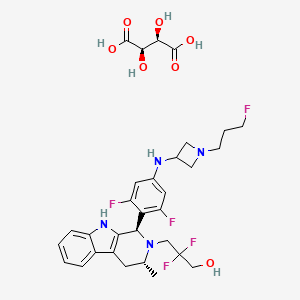
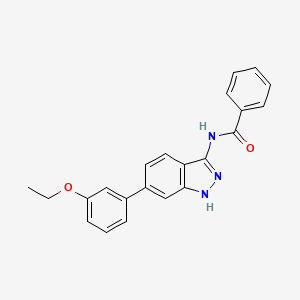
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
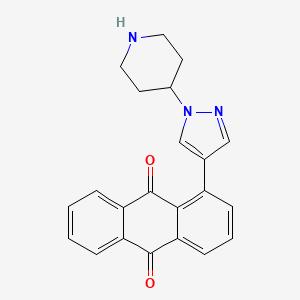
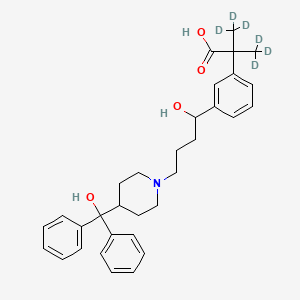
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
